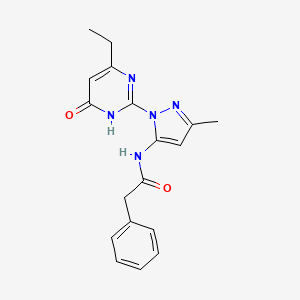
5-Chloro-2-iodobenzaldehyde
Vue d'ensemble
Description
5-Chloro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO. It has a molecular weight of 266.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 5-Chloro-2-iodobenzaldehyde can be achieved from (5-CHLORO-2-IODOPHENYL)METHANOL . Chemicalbook provides three synthetic routes for this compound .Molecular Structure Analysis
The IUPAC name of 5-Chloro-2-iodobenzaldehyde is 2-chloro-5-iodobenzaldehyde . The InChI code is 1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H .Chemical Reactions Analysis
5-Chloro-2-iodobenzaldehyde has been used in the synthesis of Dioxidomolybdenum (VI) complexes . These complexes were synthesized by solution-based reactions of aroylhydrazones with bis(acetylacetonato)dioxidomolybdenum (VI) complex .Physical And Chemical Properties Analysis
5-Chloro-2-iodobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-Chloro-2-iodobenzaldehyde is a precursor in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a compound relevant in the preparation of radioiodinated markers for detecting small cell lung carcinoma (Akula, Zhang, & Kabalka, 2002).
- It plays a role in the formation of fluorous imine and thioether palladacycles, serving as a precursor for highly active Heck and Suzuki catalysts. This showcases its utility in facilitating complex organic reactions (Rocaboy & Gladysz, 2003).
Crystal Structure and Magnetic Properties
- The compound is integral in the formation of Schiff base ligands, which have applications in synthesizing multi-nuclear clusters with specific magnetic properties. Such clusters are potential candidates for exhibiting Single-Molecule Magnet (SMM) behavior (Bikas et al., 2020).
Macrocyclic Complexes Formation
- It is utilized in creating zinc halide template effects on [1+1] flexible Schiff-base macrocyclic complexes. These complexes have diverse applications in coordination chemistry and materials science (Chen, Zhang, Jin, & Huang, 2014).
Solubility and Activity Coefficients
- Research on the solubility and infinite dilution activity coefficient of derivatives of 5-Chloro-2-iodobenzaldehyde in water is significant for understanding its behavior in various solvents, which is crucial for chemical synthesis and pharmaceutical applications (Larachi et al., 2000).
Rotational Isomerism
- Investigations into the rotational isomerism of meta-halobenzaldehydes, including derivatives of 5-Chloro-2-iodobenzaldehyde, contribute to the understanding of molecular structure and its influence on physical properties (Crowder & Northam, 1969).
Transformation by Anaerobic Bacteria
- The compound's transformation by metabolically stable anaerobic enrichment cultures, leading to the formation of carboxylic acids and hydroxymethyl groups, is significant in environmental chemistry and bioremediation studies (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
The safety information for 5-Chloro-2-iodobenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which can be synthesized from compounds like 5-chloro-2-iodobenzaldehyde, bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-Chloro-2-iodobenzaldehyde.
Mode of Action
It is known that benzylic halides, which are similar to 5-chloro-2-iodobenzaldehyde, typically react via an sn1 or sn2 pathway . This involves a nucleophilic substitution at the benzylic position, which is stabilized by resonance .
Biochemical Pathways
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that 5-Chloro-2-iodobenzaldehyde may affect a wide range of biochemical pathways.
Pharmacokinetics
Its molecular weight of 26646 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known that molecular crystals based on similar compounds exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for these light-induced macroscopic mechanic movements .
Action Environment
It is known that uv irradiation can induce significant changes in similar compounds , suggesting that light exposure may influence the action of 5-Chloro-2-iodobenzaldehyde.
Propriétés
IUPAC Name |
5-chloro-2-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJNLCSRPMRUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodobenzaldehyde | |
CAS RN |
1001334-22-0 | |
| Record name | 5-chloro-2-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

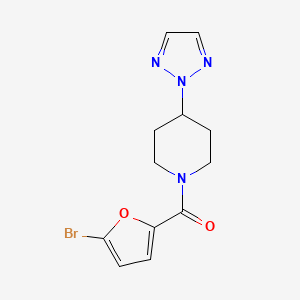
![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)
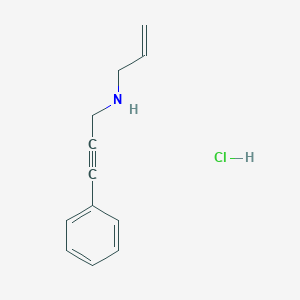
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
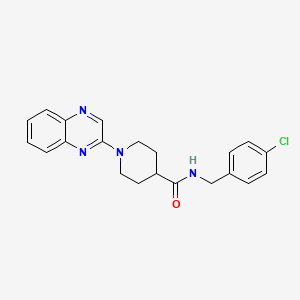
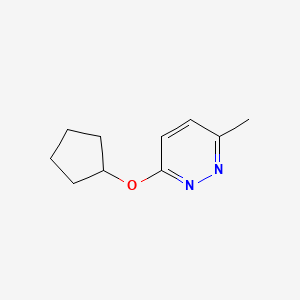
![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)


![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
